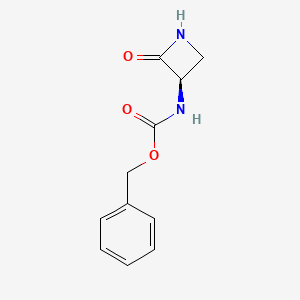

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Description

Overview of Azetidinone Scaffolds in Organic and Medicinal Chemistry

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core structural component of the β-lactam class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams. The therapeutic efficacy of these antibiotics stems from the high ring strain of the four-membered ring, which makes the amide bond susceptible to cleavage. This reactivity allows the β-lactam to acylate and inactivate bacterial enzymes essential for cell wall biosynthesis.

Beyond their antibacterial properties, azetidinone derivatives have been investigated for a wide range of other biological activities, including as cholesterol absorption inhibitors, anti-inflammatory agents, and anti-cancer agents. In organic synthesis, the strained β-lactam ring serves as a versatile intermediate, capable of undergoing various ring-opening and modification reactions to generate a diverse array of nitrogen-containing compounds. The stereoselective synthesis of β-lactams is a significant area of research, with methods like the Staudinger ketene-imine cycloaddition and ester enolate-imine condensation being prominent strategies. rsc.org

Significance of Chiral Carbamate (B1207046) Derivatives in Asymmetric Synthesis

Chirality is a fundamental property in medicinal chemistry, as the different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. Chiral carbamate derivatives are valuable tools in asymmetric synthesis, a field focused on the selective production of a single stereoisomer.

Carbamates, such as the benzyl (B1604629) carbamate group in the title compound, are frequently employed as protecting groups for amines. The benzyloxycarbonyl (Cbz or Z) group is particularly useful because it can be readily introduced and is stable under a variety of reaction conditions, yet it can be removed cleanly under specific, mild conditions, typically through hydrogenolysis. The presence of a chiral center within a carbamate-containing molecule, or the use of a chiral carbamate as a directing group, can influence the stereochemical outcome of subsequent reactions, enabling the synthesis of complex chiral molecules with high precision. The development of stereoselective methods for the synthesis of chiral amines and their derivatives is an active area of research. nih.gov

Rationale for Research on Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

The research interest in this compound stems from its potential as a chiral building block for the synthesis of more complex and potentially bioactive molecules. The combination of the reactive β-lactam ring and the chiral amine at the 3-position, temporarily protected by the benzyl carbamate group, makes it a versatile intermediate.

Specifically, this compound can serve as a precursor to a variety of 3-amino-2-azetidinone derivatives. The (R)-stereochemistry at the 3-position is a key feature that can be transferred to the final target molecule. Such chiral 3-amino-β-lactams are crucial components in the synthesis of various carbapenem (B1253116) and penem (B1263517) antibiotics, as well as other biologically active compounds. For instance, the 3-amino group, once deprotected, can be acylated with various side chains to create a library of compounds for biological screening. The ability to synthesize this key intermediate in an enantiomerically pure form is a critical step in the development of new therapeutic agents. The stereoselective synthesis of such compounds is often achieved through methods like the condensation of a chiral ester enolate with an imine, where the stereochemistry is controlled by a chiral auxiliary or catalyst. nih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 88198-42-9 | hoffmanchemicals.combldpharm.com |

| Molecular Formula | C₁₁H₁₂N₂O₃ | hoffmanchemicals.comcymitquimica.com |

| Molecular Weight | 220.23 g/mol | hoffmanchemicals.com |

| Melting Point | 162-165 °C | hoffmanchemicals.com |

| Appearance | Solid | cymitquimica.com |

| Chirality | (R) | hoffmanchemicals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXRQYKIEKLAHI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl R 2 Oxoazetidin 3 Yl Carbamate

Stereoselective Synthesis Approaches to (R)-2-oxoazetidin-3-yl Carbamate (B1207046) Scaffolds

The creation of the chiral 2-oxoazetidine core with a carbamate at the C-3 position is a significant synthetic challenge. Researchers have devised several effective methods to ensure high stereoselectivity.

Chiral Pool Approaches Utilizing N-Cbz-L-Serine and Related Precursors

A common and effective strategy for producing enantiomerically pure β-lactams is the chiral pool approach, which begins with readily available chiral molecules. N-Cbz-L-serine, derived from the natural amino acid L-serine, is a frequently used starting material.

One established pathway involves converting N-Cbz-L-serine into an intermediate suitable for cyclization. This often entails esterification to N-benzyloxycarbonyl-L-serine methyl ester, followed by an intramolecular Mitsunobu reaction to form the β-lactam ring. This reaction, typically using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), proceeds with an inversion of configuration at the β-carbon of serine, yielding the desired (R)-configured β-lactam.

Another approach utilizes L-aspartic acid as the chiral precursor. Through a multi-step process, L-aspartic acid can be converted into (R)-3-amino-2-oxoazetidine-1-sulfonic acid. The amino group is then protected with a benzyl (B1604629) carbamate to yield the final product. This demonstrates the flexibility of using different natural chiral sources to access the target enantiomer.

Diastereoselective and Enantioselective Cycloaddition Reactions

[2+2] cycloaddition reactions, particularly the Staudinger reaction between a ketene (B1206846) and an imine, are fundamental to β-lactam synthesis. organic-chemistry.orgwikipedia.org The stereochemical outcome of these reactions can be guided through various diastereoselective and enantioselective methods. rsc.org

The Staudinger cycloaddition is a powerful method for constructing the β-lactam ring from a ketene and an imine. organic-chemistry.orgwikipedia.orgorganicreactions.org The stereochemistry of the resulting β-lactam is influenced by the geometry of the imine and the reaction conditions. organicreactions.org To synthesize benzyl (R)-(2-oxoazetidin-3-yl)carbamate, a chiral auxiliary is often used to induce the desired stereochemistry.

For instance, a chiral imine can be reacted with an achiral ketene. The stereocenter on the imine directs the addition of the ketene, leading to a diastereomerically enriched β-lactam. The subsequent removal of the chiral auxiliary provides the enantiomerically pure product. The reaction can be catalyzed by various agents, including a benzoylquinine catalyst in the presence of a proton sponge, to achieve asymmetric synthesis. organic-chemistry.org

| Catalyst/Reagent | Reaction Type | Outcome |

| Benzoylquinine/Proton Sponge | Ketene-Imine Cycloaddition | Catalytic, asymmetric synthesis of β-lactams. organic-chemistry.org |

| Phosphonium fluoride (B91410) precatalyst | Ketene Acetal-Imine Cycloaddition | Highly diastereoselective synthesis of trans-β-lactams. nih.gov |

The relative stereochemistry between the C-3 and C-4 positions of the β-lactam ring is established during the cycloaddition. organicreactions.org Specific reaction conditions, such as the choice of solvent and base, can influence the formation of either cis or trans diastereomers. organicreactions.orgacs.org While many methods favor the cis configuration, procedures to generate trans β-lactams are also available. organicreactions.orgnih.gov The control of the absolute configuration at C-3 is paramount for this specific synthesis and is often achieved through chiral auxiliaries or enantioselective catalysts. organicreactions.orgacs.org

Other Asymmetric Synthetic Strategies

Besides the primary methods, other asymmetric approaches have been developed for synthesizing chiral β-lactams. acs.orgresearchgate.net These include enzymatic resolutions and asymmetric hydrogenations.

Enzymatic C-H amidation, using engineered myoglobin (B1173299) variants, presents a novel strategy for creating β-lactams with high yield and enantioselectivity. researchgate.net This biocatalytic method can produce the desired lactam rings from readily available starting materials. researchgate.net Additionally, palladium-catalyzed intramolecular C(sp³)–H amidation has been shown to produce β-aryl β-lactams with high enantioselectivity. acs.org

Specific Chemical Transformations for Benzyl Group Incorporation

The benzyl carbamate (Cbz) group is a vital protecting group for the amine at the C-3 position. Its introduction is a relatively straightforward chemical step.

Once the chiral 3-amino-2-oxoazetidine core has been synthesized, the benzyl carbamate group is typically introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate. This reaction is generally efficient and does not affect the stereocenter at C-3.

Introduction of Benzyl Moiety onto Aromatic Compounds

While the title compound, this compound, does not involve the direct benzylation of an aromatic ring on the core structure, the "benzyl moiety" is introduced as part of the benzyloxycarbonyl (Cbz or Z) protecting group. This group is crucial for masking the amine functionality at the C-3 position of the azetidinone ring during synthesis. The key reagent for this introduction is typically benzyl chloroformate. The synthesis of the precursor, benzyl carbamate, can be achieved by reacting benzyl chloroformate with aqueous ammonium (B1175870) hydroxide. orgsyn.org This reagent is then used in the formation of the carbamate linkage.

Formation of Carbamate Linkages

The formation of a carbamate linkage is a critical step in the synthesis of the title compound, serving to protect the C-3 amino group of the azetidinone precursor. Carbamates are widely used as protecting groups in organic synthesis due to their stability and the variety of conditions available for their cleavage.

One common and efficient method for forming carbamates is the reaction of an amine with an appropriate chloroformate in the presence of a base. In the synthesis of this compound, the precursor (R)-3-amino-2-azetidinone is reacted with benzyl chloroformate. This reaction is typically carried out in a suitable solvent with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Another approach involves the use of N-substituted carbamoyl (B1232498) chlorides, which can be generated in situ and reacted with alcohols or amines to form the corresponding carbamates. organic-chemistry.org This avoids handling sensitive reagents directly. organic-chemistry.org Furthermore, methods utilizing transcarbamoylation with reagents like methyl carbamate in the presence of a tin catalyst have been developed, offering broad functional group tolerance. organic-chemistry.org For the synthesis of complex molecules, N-(protected α-aminoacyl)benzotriazoles have proven to be effective acylating agents for creating peptide-like linkages and carbamates in high yields. mdpi.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Chloroformate Reaction | Amine, Benzyl Chloroformate, Base (e.g., Triethylamine) | Direct, common method for introducing Cbz group. | orgsyn.org |

| In Situ Carbamoyl Chloride | Amine, Phosgene equivalent, Alcohol/Phenol | Avoids manipulation of sensitive carbamoyl chlorides. | organic-chemistry.org |

| Transcarbamoylation | Alcohol, Phenyl Carbamate, Tin Catalyst | Good functional group tolerance. | organic-chemistry.org |

| Active Acyl Intermediates | N-(protected α-aminoacyl)benzotriazoles | High yields and purity for peptide and conjugate synthesis. | mdpi.com |

Deprotection and Functional Group Interconversion Strategies

The ability to selectively remove protecting groups and modify the core structure is fundamental to creating a library of analogs for biological screening.

Cleavage of Protecting Groups (e.g., p-methoxyphenyl)

Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions. The p-methoxyphenyl (PMP) group is frequently used to protect the nitrogen atom of the β-lactam ring. ru.nl The cleavage of the PMP group is typically achieved through oxidative methods. Ceric ammonium nitrate (B79036) (CAN) is a classical reagent for this purpose, although it is expensive and toxic. ru.nl Greener and more cost-effective alternatives have been developed, including the use of trichloroisocyanuric acid (TCCA) or periodic acid. ru.nl Enzymatic methods using laccases under mildly acidic conditions also offer a sustainable approach for PMP deprotection. ru.nl The rate of this enzymatic deprotection can be influenced by the choice of solvent and pH. ru.nl

For the title compound, the benzyloxycarbonyl (Cbz) group is the relevant protecting group. Its removal is most commonly accomplished via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), which cleanly cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.

| Protecting Group | Reagent/Method | Conditions | Reference |

|---|---|---|---|

| p-Methoxyphenyl (PMP) | Ceric Ammonium Nitrate (CAN) | Standard oxidative cleavage | ru.nl |

| p-Methoxyphenyl (PMP) | Laccase Enzyme | Mildly acidic, aqueous/organic co-solvent | ru.nl |

| p-Methoxyphenyl (PMP) | Trichloroisocyanuric Acid (TCCA) | Oxidative cleavage | ru.nl |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Catalytic hydrogenation | rsc.org |

Derivatization of the Azetidinone Core for Analog Synthesis

The 2-azetidinone ring serves as a versatile scaffold for synthetic modification. researchgate.netiipseries.org Once the core is assembled and appropriately protected, functional groups can be introduced or modified at various positions to generate diverse analogs. nih.govresearchgate.net

N-1 Position: The nitrogen atom of the β-lactam ring, once deprotected (e.g., by removing a PMP group), can be functionalized. This can involve acylation, alkylation, or arylation to attach various side chains, which can significantly influence the biological activity of the resulting compound.

C-4 Position: The C-4 position is often substituted during the initial Staudinger cycloaddition. nih.govmdpi.com Further modifications can include reactions on the substituent itself. For example, a C-4 substituent bearing an ester could be hydrolyzed and then coupled with various amines to form new amides. researchgate.net

C-3 Position: After deprotection of the C-3 amino group (e.g., removal of the Cbz group), this position is a key site for derivatization. It can be acylated with a wide variety of carboxylic acids or activated acid derivatives to introduce complex side chains, a common strategy in the synthesis of penicillin and cephalosporin (B10832234) analogs. nih.gov For instance, new β-lactams bearing a morpholine (B109124) ring have been synthesized by acylating the C-3 amino group with morpholine-4-carbonyl chloride. nih.gov

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of β-lactam compounds, leading to the discovery of new agents with improved potency or novel biological activities. researchgate.net

Purification and Analytical Techniques in Chiral β-Lactam Synthesis

The isolation and characterization of chiral β-lactams require specific and sensitive analytical techniques to ensure chemical purity and confirm the desired stereochemistry.

Purification of the synthesized compounds is commonly achieved using chromatographic methods. Thin-layer chromatography (TLC) is used for monitoring the progress of reactions. nih.gov For isolating the final product, column chromatography on silica (B1680970) gel is a standard procedure. orgsyn.org High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is an indispensable tool for separating enantiomers and diastereomers, allowing for the determination of enantiomeric excess and the purification of stereoisomerically pure compounds. mdpi.com

The structural confirmation of the synthesized β-lactams relies on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: This is used to identify key functional groups. A characteristic and strong absorption band for the β-lactam carbonyl group typically appears in the range of 1730-1760 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons on the azetidinone ring are particularly diagnostic for determining the relative stereochemistry (cis or trans) of the substituents. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net

Together, these purification and analytical methods are essential for the successful synthesis and characterization of chiral β-lactams like this compound. mdpi.com

Stereochemical Aspects and Chiral Recognition Studies

Absolute Configuration Assignment and Validation

The absolute configuration of benzyl (B1604629) (2-oxoazetidin-3-yl)carbamate is designated as (R) at the C3 position of the azetidinone ring. This assignment is fundamental to understanding its three-dimensional structure and predicting its interactions with other chiral molecules. The determination of this absolute stereochemistry is typically achieved through a combination of techniques.

One of the primary methods for assigning absolute configuration is through stereoselective synthesis, where the starting materials have a known chirality. Natural amino acids often serve as a readily available and inexpensive chiral pool for the synthesis of chiral azetidin-3-ones. nih.gov By using a starting material with a defined stereocenter, the stereochemistry of the resulting product can be inferred, provided the reaction mechanism proceeds with a known stereochemical outcome (e.g., inversion or retention of configuration).

Spectroscopic methods, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), can also be employed to validate the assigned configuration. In NMR spectroscopy, the use of chiral shift reagents can lead to the separation of signals for different enantiomers, allowing for their identification and quantification. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer that can be compared to known standards or theoretical calculations.

X-ray crystallography provides the most definitive evidence for absolute configuration. By analyzing the diffraction pattern of a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, allowing for the unambiguous determination of the spatial arrangement of all atoms in the molecule.

Enantioseparation Techniques for Related Chiral Azetidinone Carbamates

The separation of enantiomers, or enantioseparation, is a crucial process in the development and analysis of chiral compounds like azetidinone carbamates. mdpi.com Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires the use of a chiral selector or a chiral environment. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. mdpi.com

CSPs are designed with a chiral selector immobilized on a solid support. When a racemic mixture of a chiral compound is passed through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, their separation. The choice of CSP is critical and depends on the specific structure of the analyte. For carbamate (B1207046) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown considerable success. These CSPs often contain carbamate groups themselves, which can engage in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the enantiomers of the analyte.

The efficiency of enantioseparation can be influenced by several factors, including the mobile phase composition, temperature, and the presence of additives. For instance, the addition of a basic additive like diethylamine (B46881) (DEA) can significantly impact the separation of chiral amines and amides on certain CSPs. mdpi.com

Recent advancements have focused on developing novel CSPs and enantioseparation methods to improve efficiency and broaden the scope of separable compounds. nih.govrsc.org These include the development of new chiral selectors and the exploration of different chromatographic modes, such as supercritical fluid chromatography (SFC), which can offer faster separations and reduced solvent consumption.

Influence of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, profoundly influences how it interacts with other molecules, particularly in a biological context. For benzyl (R)-(2-oxoazetidin-3-yl)carbamate, the (R)-configuration at the C3 position dictates its spatial orientation and, consequently, its binding affinity and selectivity for biological targets such as enzymes or receptors.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality at the molecular level leads to stereospecific recognition of chiral ligands. One enantiomer of a chiral drug may exhibit high therapeutic activity, while the other may be inactive or even produce undesirable side effects. Therefore, understanding the influence of stereochemistry is paramount in drug design and development.

The interactions between a chiral molecule and its target are governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The precise spatial arrangement of functional groups in this compound, such as the carbonyl group of the β-lactam ring, the carbamate moiety, and the phenyl group, determines its ability to form a complementary set of interactions with a binding site. A change in stereochemistry to the (S)-enantiomer would result in a different spatial presentation of these groups, potentially leading to a loss of key interactions or the introduction of steric clashes, thereby reducing or abolishing its biological activity.

Chiral Auxiliaries and Their Role in Stereocontrol

In the asymmetric synthesis of chiral compounds like this compound, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the formation of a new stereocenter with a specific configuration. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com

The use of chiral auxiliaries is a powerful strategy for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com The auxiliary works by creating a chiral environment around the reactive center of the substrate, which biases the approach of the reagent from one face over the other. This facial selectivity leads to the preferential formation of one diastereomer.

Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. researchgate.net These are often derived from readily available and inexpensive natural products. researchgate.net For the synthesis of chiral β-lactams, various auxiliaries can be utilized. For instance, in the synthesis of chiral azetidin-3-ones, (R)-t-butanesulfinamide has been used as a chiral auxiliary to achieve high enantiomeric excess. nih.gov Evans' oxazolidinone auxiliaries are another widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.netrsc.org

The selection of a suitable chiral auxiliary is crucial and depends on the specific reaction and substrate. An effective auxiliary should be easy to introduce and remove under mild conditions, provide a high degree of stereocontrol, and be recoverable in high yield. The development of new and more efficient chiral auxiliaries remains an active area of research in organic synthesis. researchgate.net

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies: Cholinesterases

Benzyl (B1604629) (R)-(2-oxoazetidin-3-yl)carbamate and its derivatives have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for regulating neurotransmitter levels.

Research indicates that the inhibition of acetylcholinesterase by compounds in this class is complex. The primary mechanism involves the carbamoylation of a serine residue within the enzyme's active site. This process renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The inhibition is characterized as progressive, meaning the degree of inhibition increases over time as more enzyme molecules are carbamoylated.

Similar to its effect on AChE, Benzyl (R)-(2-oxoazetidin-3-yl)carbamate derivatives act as progressive inhibitors of butyrylcholinesterase. The mechanism also involves the carbamoylation of a key serine residue in the BChE active site. This covalent modification effectively blocks the enzyme's normal function.

Structure-activity relationship studies have provided insights into the features of the this compound scaffold that are essential for cholinesterase inhibition. The stereochemistry of the molecule is a critical factor; for instance, the (R)-enantiomer of related β-lactam carbamates has been shown to be a more potent inhibitor of human AChE than the (S)-enantiomer.

Key structural elements contributing to inhibitory activity include:

The β-lactam ring: This strained four-membered ring is crucial for the carbamoylation process.

The carbamate (B1207046) group: This functional group is transferred to the serine residue in the enzyme's active site.

The substituent at the N-1 position of the β-lactam: Modifications at this position can significantly influence the potency and selectivity of inhibition.

Molecular docking and modeling studies have elucidated the specific interactions between β-lactam carbamates and the active sites of cholinesterases. For AChE, the inhibitor binds within the active site gorge. The carbamate portion of the molecule is positioned near the catalytic triad, facilitating the carbamoylation of the active serine residue. The orientation of the inhibitor is stabilized by various non-covalent interactions with amino acid residues lining the gorge.

Enzyme Inhibition Studies: N-Acylethanolamine Acid Amidase (NAAA)

This compound is part of a class of compounds recognized as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).

The inhibition of NAAA by this compound and its analogs is described as mechanism-based. In this process, the enzyme recognizes the inhibitor as a substrate. The catalytic activity of NAAA then cleaves the strained β-lactam ring of the inhibitor. This cleavage results in the formation of a reactive intermediate that subsequently forms a covalent bond with a critical nucleophilic residue (N-terminal cysteine) in the NAAA active site, leading to irreversible inactivation of the enzyme.

This covalent modification prevents NAAA from breaking down its natural substrates, thereby increasing the levels of beneficial N-acylethanolamines like PEA. The table below summarizes the inhibitory potency of a representative compound from this class against NAAA.

Table 1: Inhibitory Activity against NAAA An interactive data table summarizing the inhibitory potency of a representative compound.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| (R)-3-(benzylcarbamoyl)-N-(naphthalen-1-yl)azetidine-1-carboxamide | NAAA | 7 |

Modulation of Endogenous N-Acylethanolamines (NAEs)

The modulation of endogenous N-acylethanolamines (NAEs), such as anandamide (B1667382) (AEA), is a key aspect of the biological activity of compounds related to this compound. This modulation is primarily achieved through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. nih.govnih.gov By inhibiting FAAH, these compounds lead to an increase in the endogenous levels of anandamide. nih.gov This upregulation of anandamide signaling at cannabinoid receptors, particularly CB1 receptors located on sensory nerve endings, is a critical mechanism for producing analgesic effects. nih.gov

Research on related O-biphenyl-3-yl carbamates has demonstrated that inhibiting FAAH in peripheral tissues is sufficient to elicit profound antinociceptive effects without needing to enter the central nervous system. nih.gov This peripheral action highlights the therapeutic potential of modulating NAE levels to manage pain. The irreversible covalent modification of FAAH by these carbamate inhibitors ensures a sustained increase in NAE signaling. nih.gov

Investigation of Inflammatory and Pain Pathways in In Vitro and Ex Vivo Models

The therapeutic potential of this compound analogues in pain and inflammation has been substantiated through various in vitro and ex vivo studies. The primary mechanism involves the inhibition of key enzymes in the endocannabinoid system, namely FAAH and Monoacylglycerol Lipase (MGL), which degrade the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.gov

Inhibition of these enzymes in peripheral tissues has been shown to suppress nociceptive transmission. nih.gov For instance, studies using models of capsaicin-induced behavioral hypersensitivity have shown that local administration of FAAH or MGL inhibitors can suppress nociception through peripheral cannabinoid mechanisms. nih.gov Furthermore, a series of synthesized oxadiazole derivatives have demonstrated significant analgesic and in vivo anti-inflammatory activities in mouse models. nih.gov Some of these compounds exhibited superior anti-inflammatory activity compared to the reference drug, diclofenac (B195802) sodium. nih.gov Similarly, another study highlighted the significant local analgesic and anti-inflammatory activity of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid in mice. nih.gov Ex vivo studies on O-biphenyl-3-yl carbamate FAAH inhibitors have confirmed their ability to inhibit FAAH activity in tissues like the liver after systemic administration. nih.gov

Broader Spectrum Enzyme Inhibition Related to Azetidinone Scaffolds

The azetidinone scaffold, a core component of this compound, is recognized for its capacity to inhibit a range of enzymes beyond those directly involved in the endocannabinoid system. This broader inhibitory activity extends to other serine hydrolases and proteases.

Monoacylglycerol Lipase (MAGL) Inhibition and Binding Modes

The azetidinone carbamate structure is a highly efficient inhibitor of Monoacylglycerol Lipase (MAGL), the main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. nih.gov The inhibition of MAGL is significant because 2-AG hydrolysis produces arachidonic acid, a precursor to pro-inflammatory molecules like prostaglandins. nih.gov

The discovery and refinement of 3-substituted azetidine (B1206935) carbamate inhibitors have been significantly advanced by X-ray crystallography, which has provided detailed insights into how these inhibitors bind to the MAGL enzyme. nih.gov These studies reveal that the inhibitors act covalently and irreversibly. nih.gov Molecular dynamics simulations have further elucidated the binding modes, showing that inhibitors occupy the key catalytic region and interact with crucial catalytic residues, making them competitive inhibitors. nih.gov The binding conformation is often an L-shape, with different parts of the molecule occupying the central catalytic site and the entrance to the binding cavity. nih.gov

Inhibition of Other Serine Hydrolases and Proteases

The azetidinone ring is a versatile scaffold for developing inhibitors of various serine hydrolases and proteases. nih.gov Carbamates, in general, are recognized as a flexible class of irreversible inhibitors for serine hydrolases, where both the "staying group" (which binds to the enzyme's catalytic serine) and the "leaving group" can be modified to enhance potency and selectivity. nih.gov

Research has demonstrated the efficacy of azetidinone-based compounds against enzymes such as tryptase, a serine protease implicated in allergic inflammation. nih.govnih.gov Studies on N1-activated C4-carboxy azetidinones have led to the discovery of potent and selective tryptase inhibitors. nih.gov Additionally, benzene-based carbamate derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are serine hydrolases and targets for Alzheimer's disease therapy. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective therapeutic agents.

Impact of Substituent Variations on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the azetidinone and carbamate structures influence their inhibitory power and selectivity. The nature of the substituents on the azetidinone ring and associated functional groups plays a critical role in determining the biological activity.

For instance, in the development of tryptase inhibitors, a series of N1-activated C4-carboxy azetidinones were synthesized to evaluate the SAR associated with the N1-activating group, leading to the discovery of potent inhibitors with improved specificity. nih.govnih.gov In the context of anti-cancer agents, the introduction of an amino group at the 3-position of the azetidinone ring allows for the easy preparation of various derivatives. nih.gov The size and function of the substituents introduced at this position can provide valuable information about the interactions with the substrate binding site. nih.gov For example, a small alkyl group like methyl showed the highest cytotoxic activity, which decreased with larger groups like cyclohexyl. nih.gov

SAR studies on O-biphenyl-3-yl carbamates as FAAH inhibitors revealed that modifications to the carbamoyl (B1232498) and hydroxyl groups on the biphenyl (B1667301) rings are crucial for both inhibitory potency and preventing the compound from entering the central nervous system. nih.gov Similarly, for anticonvulsant analogs, placing small, non-polar, non-bulky substituents at the 3-oxy site resulted in compounds with significant seizure protection. nih.govresearchgate.net

Table of Investigated Compounds and their Activities

| Compound Class/Derivative | Target Enzyme/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 3-Substituted Azetidine Carbamates | MAGL | Irreversible, covalent inhibition. Potency and selectivity are tunable. | nih.gov |

| N1-Activated C4-Carboxy Azetidinones | Tryptase | Distal functionality on the N1-activating group is key for potency and specificity. | nih.govnih.gov |

| 3-Amino-2-Azetidinone Derivatives | Anti-colorectal cancer | Small alkyl groups at the 3-amino position enhance activity. | nih.gov |

| O-Biphenyl-3-yl Carbamates | FAAH | Substitutions on the biphenyl rings determine potency and CNS penetration. | nih.gov |

| (R)-N-Benzyl 2-Acetamido-3-oxy... | Anticonvulsant | Small, non-polar, non-bulky groups at the 3-oxy site retain high activity. | nih.govresearchgate.net |

Conformational Constraints and Bioactivity

The biological activity of therapeutic agents is intrinsically linked to their three-dimensional structure and conformational flexibility. For β-lactam compounds, including this compound, the geometry of the four-membered azetidinone ring and the orientation of its substituents are critical determinants of their interaction with biological targets.

The reactivity of the β-lactam ring, which is essential for its antibacterial activity through the acylation of penicillin-binding proteins (PBPs), is significantly influenced by ring strain and the planarity of the nitrogen atom. frontiersin.org In monocyclic β-lactams, or monobactams, the amide bond is stabilized by conjugation between the nitrogen lone pair and the carbonyl group. frontiersin.org However, this stabilization can be influenced by the substituents on the ring. The benzyl carbamate group at the C3 position of this compound plays a crucial role in defining the conformational preferences of the molecule. The stereochemistry at this position, being of the (R)-configuration, dictates a specific spatial arrangement of the side chain relative to the β-lactam ring.

Studies on various 2-azetidinone derivatives have shown that the nature and substitution pattern of the side chains have a profound impact on their biological activities, which can range from antibacterial to anticancer and cholesterol absorption inhibition. nih.govnih.govnih.gov For instance, the introduction of different aryl groups and other functionalities can modulate the cytotoxic and tubulin polymerization inhibitory activities of azetidinone-based compounds. nih.gov The benzyl carbamate moiety in this compound provides a degree of lipophilicity and potential for hydrogen bonding, which can influence its transport across cell membranes and its interaction with target enzymes. nih.gov

Computational studies on similar β-lactam structures have provided insights into their conformational dynamics and how these relate to their inhibitory potential against enzymes like β-lactamases. nih.govresearchgate.net The conformation of the side chain can affect the presentation of the pharmacophoric elements to the active site of a target protein. In the case of this compound, the flexibility of the benzyl carbamate side chain, including the rotational freedom around the C3-N bond and the bonds of the benzyl group, would allow it to adopt various conformations. Some of these conformations may be more favorable for binding to a specific biological target.

The table below summarizes the key structural features of this compound and their likely influence on its bioactivity based on established principles for β-lactam compounds.

| Structural Feature | Potential Influence on Bioactivity |

| Monocyclic β-lactam ring | The absence of a fused ring may result in lower intrinsic reactivity compared to bicyclic β-lactams. Bioactivity is highly dependent on the nature of the substituents. |

| (R)-stereochemistry at C3 | Dictates a specific spatial orientation of the carbamate side chain, which is crucial for stereospecific interactions with biological targets. |

| Benzyl carbamate side chain | Influences lipophilicity, potential for hydrogen bonding, and steric interactions within the binding site of a target enzyme. The conformational flexibility of this group can allow for adaptation to the target's topology. |

Further detailed research, including X-ray crystallography and advanced computational modeling of this compound, would be necessary to fully elucidate the specific conformational constraints that govern its biological activities.

Applications in Advanced Organic Chemistry and Drug Design Concepts

Benzyl (B1604629) (R)-(2-oxoazetidin-3-yl)carbamate as a Privileged Chiral Building Block

The inherent ring strain of the azetidin-2-one core makes Benzyl (R)-(2-oxoazetidin-3-yl)carbamate an excellent electrophilic substrate for ring-opening reactions. This reactivity allows it to serve as a synthetic precursor to other important chiral molecules, particularly β-amino acids and their derivatives.

The β-lactam ring is a well-established synthon for β-amino acids. The synthesis of β-amino acid derivatives from this compound can be achieved through nucleophilic ring-opening of the strained azetidinone ring. This process involves the cleavage of the amide bond within the ring, typically by hydrolysis or alcoholysis, to yield a β-amino acid or ester, respectively. The stereochemistry at the C3 position is retained during this transformation, providing enantiomerically pure products.

Following the formation of the β-amino acid or its ester, subsequent reduction of the carboxylic acid or ester functional group yields the corresponding chiral β-amino alcohol. These β-amino alcohols are important structural motifs found in numerous biologically active compounds and are valuable intermediates in pharmaceutical synthesis. ucd.ienih.govbeilstein-journals.orgbeilstein-journals.org

Table 1: Synthetic Pathway from β-Lactam to β-Amino Alcohols

| Step | Transformation | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1 | Nucleophilic Ring-Opening | N-Cbz-β-amino acid ester | Alcohol, Acid/Base catalyst |

The significant ring strain of the azetidine (B1206935) ring makes it a suitable precursor for ring-expansion reactions to form larger, more stable nitrogen-containing heterocycles. researchgate.net Methodologies have been developed to transform azetidines and their derivatives into five-membered (pyrrolidines) and six-membered (piperidines) rings. researchgate.netnih.gov These transformations are often triggered under appropriate reaction conditions that promote cleavage of a C-C or C-N bond within the four-membered ring, followed by intramolecular cyclization to form the larger ring system. The reactivity of azetidines, driven by this strain, allows them to be versatile building blocks in organic synthesis. researchgate.net

Bioisosteric Replacement and Scaffold Hopping Strategies

In medicinal chemistry, the substitution of one chemical group for another with similar physical or chemical properties is a common strategy known as bioisosteric replacement. This technique is used to modulate the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The azetidine ring has gained significant popularity in drug discovery as a bioisostere for larger, more common saturated heterocycles like pyrrolidine and piperidine. researchgate.netchemrxiv.org The introduction of the smaller, more rigid azetidine scaffold can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. researchgate.net Its three-dimensional structure provides defined vectors for substituents, which can optimize interactions with biological targets. nih.gov This strategy allows for the exploration of novel chemical space while maintaining key binding interactions. researchgate.netacs.org

Table 2: Comparison of Physicochemical Properties for Bioisosteric Rings

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Key Features in Drug Design |

|---|---|---|---|

| Azetidine | 4 | ~25.2 | High 3D character, improves solubility, metabolic stability |

| Pyrrolidine | 5 | ~6.1 | Common scaffold, flexible |

| Piperidine | 6 | ~0 | Prevalent in drugs, chair conformations |

Spirocycles, which are bicyclic compounds with a single atom common to both rings, have attracted considerable attention in drug design. researchgate.net Their complex, rigid, three-dimensional structures are valuable for exploring chemical space and improving drug properties. researchgate.net The synthesis of spiro-β-lactams, which incorporate the azetidinone ring into a spirocyclic system, is an active area of research. researchgate.netbeilstein-journals.orgacs.orgnih.gov These strained spiro-heterocycles can serve as bioisosteres for other cyclic systems, offering a unique and rigid conformation that can enhance binding affinity and selectivity for a biological target. researchgate.netmdpi.com

Design of Novel Chemical Entities

This compound and its core azetidinone scaffold are instrumental in the design of novel chemical entities (NCEs). The compound itself has been investigated for its biological activity, showing potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for neurodegenerative diseases. smolecule.com

The versatility of the azetidinone ring allows it to be used as a central scaffold in drug discovery. sciencescholar.uswhiterose.ac.uk Medicinal chemists can utilize it in several ways:

As a starting material: Employing ring-opening and ring-expansion reactions to create libraries of diverse chiral compounds. ucd.ienih.gov

As a structural motif: Incorporating the intact azetidinone ring into larger molecules to act as a bioisostere, improving pharmacokinetic profiles. researchgate.netnih.gov

For derivatization: The carbamate (B1207046) and the nitrogen of the β-lactam ring can be functionalized to explore structure-activity relationships and optimize biological activity. mdpi.com

The continued adoption of this motif in drug discovery campaigns highlights the need for new synthetic methodologies to access building blocks with diverse functionalities, further cementing the importance of compounds like this compound. chemrxiv.org

Integration into Hybrid Molecules for Synergistic Effects

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery aimed at achieving synergistic effects, overcoming drug resistance, or improving pharmacokinetic profiles. This compound serves as a key component in the construction of such hybrids, particularly in the development of potent enzyme inhibitors.

The rationale behind incorporating the benzyl carbamate moiety stems from its known inhibitory activity against cholinesterases, enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's. smolecule.com By linking this scaffold with other bioactive fragments, researchers aim to develop dual-target inhibitors or enhance the potency and selectivity of existing drugs.

A prominent application of this strategy is in the development of novel cholinesterase inhibitors. Research has shown that hybrid molecules incorporating a benzyl carbamate fragment can exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were designed and synthesized as potential dual inhibitors. nih.gov In these hybrids, the benzyl carbamate portion acts as a key pharmacophore, interacting with the active site of the cholinesterase enzymes.

The synergistic effect arises from the ability of the hybrid molecule to interact with multiple sites on the target enzyme or to simultaneously modulate different biological pathways. For example, in the context of Alzheimer's disease, a hybrid molecule might inhibit cholinesterase activity while also targeting β-secretase (BACE1), another key enzyme in the amyloidogenic pathway. ijpsr.com

The following table summarizes representative examples of hybrid molecules containing a benzyl carbamate moiety and their observed synergistic or potent inhibitory effects.

| Hybrid Molecule Scaffold | Target(s) | Key Findings |

| 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides | AChE, BChE | Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was identified as a potent BChE inhibitor (IC50 = 22.23 µM) with high selectivity. nih.gov |

| Benzimidazole-based thiazoles | AChE, BChE | Hybrid compounds demonstrated potent dual inhibitory activity, with IC50 values in the low micromolar to nanomolar range. mdpi.com |

| 1,2,3,4-Tetrahydroquinolin-7-yl carbamates | AChE | A derivative possessing a benzyl group on the carbamate exhibited 11-fold better AChE inhibitory activity than the approved drug rivastigmine. nih.gov |

This table is for illustrative purposes and showcases the general strategy of using benzyl carbamate moieties in hybrid molecules.

Strategies for Incorporating Unconventional Ring Motifs

The rigid, four-membered azetidin-2-one (β-lactam) ring of this compound is not only a pharmacophore itself but also a versatile synthetic intermediate for the construction of more complex and unconventional ring systems. The inherent ring strain of the β-lactam can be harnessed to drive various ring-opening, ring-expansion, and cycloaddition reactions, providing access to a diverse range of heterocyclic scaffolds.

These unconventional motifs are of great interest in drug discovery as they can lead to compounds with novel pharmacological profiles, improved physicochemical properties, and the ability to explore new chemical space.

Several synthetic strategies can be envisioned for the elaboration of the this compound scaffold:

Ring Expansion: The β-lactam ring can undergo ring expansion to form larger heterocycles, such as five- or six-membered rings. This can be achieved through various methods, including rearrangement reactions or the incorporation of additional atoms into the ring structure.

Fused Ring Systems: Annulation reactions can be employed to construct fused bicyclic or polycyclic systems where the azetidinone ring is part of a larger, more complex framework. This can lead to the synthesis of novel scaffolds with defined three-dimensional structures.

Spirocyclic Compounds: The C3 or C4 position of the azetidinone ring can serve as a spiro center for the attachment of another ring system. Spirocyclic compounds are of particular interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups.

[2+2] Cycloaddition Reactions: The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for forming the β-lactam ring. Modifications of this approach can be used to introduce diverse substituents and build complex molecular architectures around the azetidinone core.

The following table outlines potential strategies for incorporating the azetidinone motif from this compound into unconventional ring systems.

| Synthetic Strategy | Resulting Unconventional Motif | Potential Synthetic Approach |

| Ring Expansion | Dihydropyridinones, Piperidinones | Rearrangement of N-substituted azetidin-2-ones. |

| Annulation | Fused β-lactam systems (e.g., penam or cepham analogues) | Intramolecular cyclization reactions from suitably functionalized precursors. |

| Spirocyclization | Spiro-azetidinones | Reaction of the enolate of the β-lactam with bifunctional electrophiles. |

| Cycloaddition | Polycyclic β-lactam adducts | Diels-Alder or other cycloaddition reactions using the β-lactam as a dienophile or dipolarophile. |

This table presents generalized strategies for the chemical modification of β-lactam rings, which could be applied to this compound.

The development of these synthetic methodologies allows chemists to leverage the unique properties of the azetidinone ring to create novel molecular entities with the potential for enhanced biological activity and improved drug-like properties.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand to a protein's active site. nih.gov In the context of azetidinone compounds, these techniques are frequently used to study their interactions with enzymes such as β-lactamases, which are key to antibiotic resistance. nih.govfrontiersin.org

MD simulations further refine the understanding of these interactions by showing the dynamic stability of the ligand-protein complex over time. nih.gov Simulations on β-lactamase inhibitors have shown that the stability of the complex, measured by root mean square deviation (RMSD) and root mean square fluctuation (RMSF), is crucial for inhibitory activity. nih.gov Key residues in the active site of enzymes like New Delhi metallo-β-lactamase-1 (NDM-1) have been identified as crucial for ligand binding and stability. nih.gov Although not directly studied, it is plausible that the benzyl (B1604629) and carbamate (B1207046) moieties of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate would engage in specific hydrophobic and hydrogen bonding interactions within an enzyme's active site, a hypothesis that could be explored using these computational methods.

Table 1: Representative Data from Molecular Docking Studies of Related Azetidinone Derivatives This table presents hypothetical data based on typical findings for analogous compounds, as direct data for this compound is not available.

| Target Enzyme | Ligand (Analogue) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| β-Lactamase | Monocyclic β-lactam | -7.5 to -9.0 | SER70, LYS73, ASN170 |

| Tubulin | 3-amino-2-azetidinone | -8.0 to -9.5 | CYS241, LEU255, ALA316 |

| PBP2a | Ceftobiprole | -8.5 | SER402, THR600, ASN464 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These models use statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their activities. nih.gov

For azetidinone derivatives, QSAR models have been developed to predict their antimicrobial and anticancer activities. nih.gov A study on a series of 2-azetidinone derivatives identified that topological parameters, such as the Balaban index (J) and molecular connectivity indices, were key governors of their antimicrobial activity. nih.gov These descriptors relate to the branching and complexity of the molecule.

While a specific QSAR model for this compound has not been published, we can infer the importance of its structural features. The benzyl group would contribute significantly to lipophilicity and steric parameters, while the carbamate and azetidinone moieties would influence electronic and hydrogen bonding properties. A hypothetical QSAR study would likely involve synthesizing and testing a series of analogues with variations in the benzyl and carbamate groups to build a predictive model for a specific biological activity.

Table 2: Common Descriptors Used in QSAR Studies of Azetidinone Analogues

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Topological | Balaban Index (J) | Molecular shape and branching |

| Electronic | Dipole Moment | Polarity and interaction with polar residues |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Lipophilic | LogP | Membrane permeability and hydrophobic interactions |

In Silico Prediction of Binding Affinity and Selectivity

In silico methods are widely used to predict the binding affinity and selectivity of drug candidates for their targets, which helps in prioritizing compounds for synthesis and testing. rsc.org These predictions are often based on scoring functions within molecular docking programs or more sophisticated methods like free energy perturbation (FEP) and thermodynamic integration (TI).

For β-lactamase inhibitors, predicting binding affinity is crucial for designing effective drugs to combat antibiotic resistance. researchgate.net In silico screening of compound libraries against β-lactamases has been used to identify novel inhibitors. tandfonline.com The binding affinity is often reported as a docking score or an estimated binding free energy (ΔG). For instance, docking studies of various β-lactam antibiotics against TEM and SHV β-lactamases have shown a correlation between lower binding affinity values and higher inhibitory potential. researchgate.net

The selectivity of an inhibitor for a specific enzyme over others is also a critical parameter that can be predicted in silico. This involves docking the compound into the active sites of multiple related enzymes and comparing the predicted binding affinities. For this compound, such studies would be valuable to assess its potential as a selective inhibitor of a particular enzyme, for example, a specific class of β-lactamase or a serine protease.

Table 3: Representative In Silico Predicted Binding Affinities for Related Compounds This table presents hypothetical data based on typical findings for analogous compounds, as direct data for this compound is not available.

| Compound (Analogue) | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Cefepime | TEM-1 β-lactamase | -8.24 |

| Meropenem | NDM-1 | -7.9 |

| Diosmin | Class A β-lactamase | -9.5 |

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO), dictates its chemical reactivity. mdpi.com The reactivity of the β-lactam ring is a key feature of azetidinone-based compounds and is central to their mechanism of action as inhibitors of enzymes like serine proteases and transpeptidases. iosrjournals.org

The four-membered azetidinone ring is strained, and the amide bond within it is highly susceptible to nucleophilic attack. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to analyze the electronic properties and reactivity of this ring system. For instance, studies on the reactivity of related carbamoyl (B1232498) compounds have shown that they can be highly unstable and undergo facile chemical transformations. nih.gov A study on 3-carbamoyl-2-phenylpropionaldehyde, a compound with some structural similarity, found it to be highly reactive. nih.gov

Table 4: Calculated Electronic Properties of a Model Azetidinone Ring This table presents hypothetical data based on typical calculations for the azetidinone ring, as direct data for this compound is not available.

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons and susceptibility to nucleophilic attack |

| C=O Bond Length (Lactam) | 1.21 Å | Shorter bond indicates higher carbonyl character and reactivity |

| N-C=O Bond Angle | 91° | Deviation from ideal angle indicates ring strain |

Conformational Analysis of the Azetidinone and Carbamate Moieties

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them.

For this compound, the key flexible regions are the benzyl and carbamate groups, as well as the puckering of the azetidinone ring. The β-lactam ring itself is not planar and can exist in different puckered conformations. acs.org The orientation of the substituent at the C3 position relative to the ring is critical for biological activity. In many biologically active azetidinones, a specific stereochemistry and conformation are required for optimal interaction with the target enzyme. nih.gov

The conformation of the this compound would be influenced by steric and electronic interactions between the different functional groups. Computational methods can be used to explore the conformational space of the molecule and identify the most stable conformers in different environments (e.g., in solution versus in a protein binding site). This information is vital for understanding its structure-activity relationship and for designing more potent analogues.

Future Research Directions and Unexplored Potential

Expansion of Stereoselective Synthetic Methodologies

The precise stereochemical configuration of Benzyl (B1604629) (R)-(2-oxoazetidin-3-yl)carbamate is crucial for its biological activity. Therefore, the development of more efficient and scalable stereoselective synthetic routes is a paramount objective for future research. Current synthetic strategies often rely on classical methods which may have limitations in terms of yield, scalability, and environmental impact.

Future efforts should be directed towards the exploration of novel catalytic asymmetric methods. nih.govresearchgate.net This could involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemistry of the β-lactam ring formation. nih.gov For instance, the catalytic, asymmetric reaction of imines and ketenes has shown promise in producing β-lactams with high enantioselectivity. nih.gov The development of new chiral ligands for metal-catalyzed reactions could also provide more efficient and selective pathways. derpharmachemica.com

Another promising area is the application of chemoenzymatic methods. Lipases have been successfully used for the kinetic resolution of racemic mixtures of β-lactam precursors, offering a green and highly selective alternative to traditional chemical methods. nih.gov The use of transaminases for the asymmetric synthesis of chiral amines, which are key intermediates for 3-amino-2-azetidinone derivatives, is another avenue worth exploring. mdpi.com These enzymatic approaches can offer high enantiopurity under mild reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for scalability. nih.gov | Development of novel chiral organocatalysts and transition-metal complexes. nih.gov |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening and engineering of enzymes (e.g., lipases, transaminases) for specific substrates. nih.govmdpi.com |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Adaptation of existing stereoselective methods to continuous flow processes. |

Exploration of Novel Biological Targets Beyond Cholinesterases and NAAA

The azetidinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets beyond the well-documented β-lactamases. nih.govresearchgate.net This suggests that Benzyl (R)-(2-oxoazetidin-3-yl)carbamate and its derivatives may possess a broader pharmacological profile than currently understood. Future research should systematically explore these novel biological targets.

One significant area of interest is the inhibition of serine proteases . Azetidinone derivatives have been shown to be potent inhibitors of human leukocyte elastase (HLE) and cathepsin G, enzymes implicated in inflammatory diseases. ijsr.net The mechanism often involves the acylation of the active site serine by the strained β-lactam ring. ijsr.net Other serine proteases such as thrombin and chymotrypsin (B1334515) also represent potential targets. nih.govresearchgate.net

The potential of azetidinone derivatives as anticancer agents is another exciting frontier. Some derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism distinct from traditional DNA-damaging agents. nih.govnih.gov The structural similarity of this compound to these active compounds warrants investigation into its own anticancer potential.

Furthermore, the antiviral properties of azetidinones are an emerging area of research. jgtps.com Some studies have reported the activity of azetidinone derivatives against a range of viruses, suggesting that they could serve as a scaffold for the development of novel antiviral drugs. nih.govjgtps.com The exploration of this compound against various viral proteases and other essential viral enzymes is a logical next step.

| Potential Novel Target Class | Rationale for Exploration | Example of Related Azetidinone Activity |

| Serine Proteases | The strained β-lactam ring can act as a covalent inhibitor. ijsr.net | Inhibition of human leukocyte elastase and cathepsin G. ijsr.net |

| Tubulin | Structural similarity to known tubulin polymerization inhibitors. nih.govnih.gov | Nanomolar anti-proliferative activity against colon cancer cell lines. nih.gov |

| Viral Proteases | Broad biological activity of the azetidinone scaffold. nih.govjgtps.com | Reported antiviral activity against various human viruses. nih.govjgtps.com |

| Cholesterol Absorption | The azetidinone ring is a key feature of the cholesterol absorption inhibitor ezetimibe. nih.govresearchgate.net | Derivatives have shown significant cholesterol-lowering effects. researchgate.net |

Integration into Advanced Chemical Biology Tool Development

The inherent reactivity of the β-lactam ring in this compound makes it an ideal candidate for the development of advanced chemical biology tools. These tools can be used to identify new biological targets, study enzyme function, and visualize biological processes in living systems.

A key application lies in the design of activity-based probes (ABPs) . ABPs are small molecules that covalently bind to the active form of an enzyme, allowing for its detection and quantification. nih.gov By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, onto the this compound scaffold, it could be transformed into an ABP for its target enzymes. The use of "clickable" handles, such as terminal alkynes or azides, would allow for the facile attachment of various reporter tags via click chemistry, providing a versatile platform for target identification and validation. nih.govresearchgate.net

Another exciting avenue is the development of photoaffinity labels . By introducing a photoreactive group, such as a diazirine or a benzophenone, into the structure of this compound, a photoaffinity probe could be created. mdpi.comnih.gov Upon photoactivation, this probe would form a covalent bond with its binding partner, enabling the identification of both covalent and non-covalent interactions. This would be particularly useful for identifying novel, and potentially unexpected, biological targets.

| Chemical Biology Tool | Principle of Operation | Potential Application for this compound |

| Activity-Based Probes (ABPs) | Covalent modification of active enzyme sites. nih.gov | Identification and profiling of target enzyme activity in complex biological samples. |

| Clickable Probes | Bioorthogonal ligation to reporter molecules. researchgate.net | Versatile labeling for proteomics, fluorescence imaging, and affinity purification. |

| Photoaffinity Labels | Light-induced covalent cross-linking to binding partners. mdpi.com | Identification of both covalent and non-covalent protein targets. |

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of this compound with tuned pharmacological profiles represents a significant opportunity to enhance its therapeutic potential. Through systematic structure-activity relationship (SAR) studies, it is possible to optimize its potency, selectivity, and pharmacokinetic properties.

Modifications to the substituents on the azetidinone ring can have a profound impact on biological activity. For example, altering the benzyl carbamate (B1207046) group at the C3 position could modulate the compound's affinity and selectivity for its targets. nih.gov Introducing different aromatic or aliphatic groups could lead to enhanced interactions with the binding pocket of the target enzyme.

A systematic approach to analogue synthesis, guided by computational modeling and in vitro screening, will be crucial for the rational design of next-generation inhibitors. This will enable the development of compounds with improved therapeutic indices and a lower likelihood of off-target effects.

| Structural Modification | Potential Impact on Pharmacological Profile | Rationale |

| C3-Substituent Modification | Altered potency and selectivity. nih.gov | Direct interaction with the active site of target enzymes. |

| N1-Substituent Modification | Improved pharmacokinetic properties (solubility, stability). mdpi.com | Modulation of overall physicochemical properties of the molecule. |

| Ring System Variation | Novel biological activities. | Exploration of new chemical space and potential for new target interactions. |

Q & A

Q. How does this compound compare to structurally related β-lactamase inhibitors?

- Methodological Answer :

| Compound | IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Benzyl (R)-carbamate | 15 | 1.8 | 4.7 |

| Avibactam | 8 | -1.2 | 2.1 |

| Relebactam | 12 | 0.5 | 3.9 |

| Key advantages include enhanced membrane permeability (logP >1.5) and resistance to hydrolytic degradation . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.